molecular formula C7H5Cl2N3 B11895455 5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11895455
M. Wt: 202.04 g/mol
InChI Key: XVAWDYXGOUGCOG-UHFFFAOYSA-N
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Description

5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of chlorine atoms at the 5 and 6 positions and a methyl group at the 1 position makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like acetic acid and catalysts such as trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazolopyridines, oxidized derivatives, and coupled products with various aryl groups .

Scientific Research Applications

5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: Used in studying enzyme inhibition and receptor binding due to its structural similarity to purine bases.

    Chemical Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical assays.

    Industrial Applications: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways. The presence of chlorine atoms and the fused ring system contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the specific positioning of chlorine atoms and the methyl group, which enhances its chemical reactivity and biological activity. These structural features contribute to its potential as a versatile scaffold in drug design and other applications .

Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

5,6-dichloro-1-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C7H5Cl2N3/c1-12-7-4(3-10-12)2-5(8)6(9)11-7/h2-3H,1H3

InChI Key

XVAWDYXGOUGCOG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=C(C=C2C=N1)Cl)Cl

Origin of Product

United States

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